Amadinone acetate
Description
Structure
3D Structure
Properties
CAS No. |
22304-34-3 |
|---|---|
Molecular Formula |
C22H27ClO4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 |
InChI Key |
PSJMYDLEWUWIAN-KYPKCDLESA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
22304-34-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amadinone acetate; RS 2208; RS-2208 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Studies of Amadinone Acetate
Elucidation of Synthetic Pathways to Amadinone (B1664831) Acetate (B1210297)
While specific literature detailing the complete synthesis of amadinone acetate is limited, its synthetic pathway can be inferred from the established synthesis of structurally related 19-norprogesterone (B1209251) derivatives, such as chlormadinone (B195047) acetate and other 6-substituted 19-norsteroids.
The synthesis of this compound likely commences from a 19-hydroxyprogesterone (B1210570) derivative. A plausible precursor for the synthesis is 19-hydroxy-17α-acetoxyprogesterone. The synthetic strategy would involve several key transformations:
Removal of the C19 Hydroxyl Group: The initial step would be the removal of the C19 hydroxyl group to generate the 19-nor steroid backbone. This can be achieved through various methods, one of which involves the formation of a 19-mesylate or 19-tosylate followed by reductive cleavage.
Introduction of the C6-Chloro Substituent and C4,C6-Dienone System: The introduction of the 6-chloro substituent and the conjugated diene system is a critical step. This is often accomplished by reacting the corresponding Δ⁵⁻³-ketal or enol ether with a chlorinating agent such as N-chlorosuccinimide (NCS) or by utilizing a Vilsmeier-Haack type reaction with reagents like phosphorus oxychloride in dimethylformamide. This reaction proceeds through the formation of a 6-chloro-Δ⁵ intermediate, which is then converted to the 6-chloro-Δ⁴,⁶-dien-3-one system upon acidic workup.
Acetylation of the 17α-Hydroxyl Group: If the starting material does not already possess the 17α-acetate group, this functionalization is typically carried out by reacting the 17α-hydroxyl group with acetic anhydride (B1165640) in the presence of a catalyst, such as p-toluenesulfonic acid or a strong base like pyridine.
A patent for the preparation of related 19-norsteroids describes the conversion of 6-chloro-6-dehydro-17α-acetoxy-19-hydroxyprogesterone to 6-chloro-6-dehydro-17α-acetoxy-19-norprogesterone, highlighting a key step in the formation of the 19-nor structure in the presence of the 6-chloro substituent google.com.
Table 1: Plausible Precursor Compounds for this compound Synthesis
| Precursor Compound | Key Structural Features |
| 19-Hydroxy-17α-acetoxyprogesterone | Contains the C19-hydroxyl group to be removed and the C17-acetate group. |
| 19-Norprogesterone | Lacks the C19 methyl group, requiring subsequent chlorination and acetylation. |
| Chlormadinone | Contains the 6-chloro substituent but requires introduction of the acetate group. |
| Norethisterone | A 19-nortestosterone derivative that can be converted to a 19-norprogesterone scaffold. google.com |
The optimization of the synthesis of this compound would focus on maximizing the yield and purity at each synthetic step. Key considerations include:
Reaction Conditions: The choice of reagents, solvents, temperature, and reaction time for the chlorination and acetylation steps is critical. For instance, in the synthesis of the related chlormadinone acetate, the reaction of a steroid intermediate with acetic anhydride and p-toluenesulfonic acid in chloroform (B151607) is carried out at a controlled temperature of 40-45°C to achieve a high yield and purity acs.org.
Purification Techniques: Purification of the intermediates and the final product is essential to remove by-products and unreacted starting materials. Column chromatography using silica (B1680970) gel is a standard method for purifying steroid compounds. The choice of the eluent system is crucial for achieving good separation. Recrystallization from suitable solvents is another common technique to obtain highly pure crystalline products.
Analytical Monitoring: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for monitoring the progress of reactions and for assessing the purity of the isolated compounds.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved properties.
Modifications to the this compound structure can be made at several positions:
Esterification at C17: The acetate group at the 17α-position can be replaced with other ester groups by reacting the corresponding 17α-hydroxy precursor with different acyl chlorides or anhydrides. This can modulate the lipophilicity and pharmacokinetic profile of the molecule.
Modification at C6: The chloro group at C6 can be replaced with other halogens (e.g., fluorine, bromine) or other small functional groups to investigate their impact on biological activity. The synthesis of 6-substituted 17α-acetoxyprogesterone derivatives, including those with methoxy (B1213986) and acetoxy groups, has been reported nih.gov.
Modifications at other positions: Introduction of substituents at other positions on the steroid nucleus, such as at C2, C7, or C11, could also be explored to generate novel analogues.
The rational design of this compound analogues is guided by an understanding of how different structural features of progestins interact with the progesterone (B1679170) receptor (PR). Key principles include:
The 19-Nor Scaffold: The absence of the C19 methyl group is a common feature in many potent synthetic progestins and is known to enhance progestational activity wikipedia.org.
Substitution at C17: The nature of the substituent at the 17α-position is critical. A 17α-hydroxyl group can decrease affinity and activity, while its esterification, for instance with an acetate group, can lead to a potent progestin with high receptor affinity nih.gov.
Substitution at C6: The introduction of a substituent at the C6 position, such as a chloro or methyl group, and the creation of a double bond between C6 and C7, can significantly influence the compound's activity and metabolic stability nih.gov. Structure-activity relationship studies on 19-norprogesterone derivatives have shown that such modifications can re-establish both affinity and activity that might be lost due to other structural changes nih.gov.
Investigation of Green Chemistry Methodologies for this compound Synthesis
The application of green chemistry principles to the synthesis of this compound, while not specifically documented, can be inferred from general trends in pharmaceutical and steroid synthesis. The goal is to develop more environmentally benign and sustainable processes.
Key areas of investigation would include:
Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids is a core principle of green chemistry mdpi.com.
Catalytic Methods: The use of catalytic reagents instead of stoichiometric ones can improve atom economy and reduce waste. This could be applied to the chlorination step, for example, by developing a catalytic process to replace the use of stoichiometric chlorinating agents mdpi.com.
Biocatalysis: The use of enzymes to carry out specific transformations offers high selectivity and mild reaction conditions. Biocatalytic methods are increasingly being explored for the synthesis of steroids and their derivatives rsc.orgacs.orgnih.govnih.gov. For instance, specific hydroxylations or reductions on the steroid nucleus can be achieved with high precision using enzymes. While a specific biocatalytic route to this compound is not established, the potential exists to use enzymes for steps such as selective acetylation or the introduction of functional groups.
The development of green synthetic routes for pharmaceuticals is an active area of research, and it is likely that future synthetic approaches to this compound and its analogues will incorporate these principles to reduce environmental impact and improve sustainability nih.govsyngeneintl.com.
Molecular and Receptor Pharmacology of Amadinone Acetate
Characterization of Steroid Receptor Binding Affinity and Selectivity
The biological activity of amadinone (B1664831) acetate (B1210297) is primarily determined by its ability to bind to and modulate the function of intracellular steroid receptors, which are ligand-activated transcription factors.
Progesterone (B1679170) Receptor (PR) Ligand Binding Studies
Amadinone acetate is characterized as a potent progestin, indicating a high binding affinity for the progesterone receptor (PR). Current time information in Sydney, AU. As a PR agonist, it mimics the effects of the natural ligand, progesterone, by binding to the receptor and initiating a cascade of molecular events that lead to the regulation of target gene expression. While specific quantitative binding data such as the inhibition constant (Ki) or relative binding affinity (RBA) for this compound are not widely published, its classification as a potent progestin implies a strong interaction with the PR ligand-binding domain.
Androgen Receptor (AR) Ligand Binding Studies
In addition to its progestogenic activity, this compound exhibits significant antiandrogenic properties. This is attributed to its ability to act as an antagonist to the androgen receptor (AR). By binding to the AR, this compound competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of androgen-responsive genes. This dual activity as a progestin and an antiandrogen is a key feature of its pharmacological profile.
Evaluation of Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Cross-Reactivity
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | Agonist | Antagonist | Data not available | Data not available |
| Progesterone | Agonist | - | Weak Agonist | Antagonist |
| Testosterone | - | Agonist | - | - |
| Dexamethasone | - | - | Agonist | - |
| Aldosterone | - | - | - | Agonist |
This table provides a qualitative summary of the expected interactions based on the compound's classification. Specific binding affinities (e.g., Ki, RBA) are not available for this compound.
Analysis of Ligand-Receptor Interaction Dynamics
The binding of a ligand to a steroid receptor is a dynamic process that induces significant changes in the receptor's structure and function, ultimately influencing gene transcription.
Molecular Conformational Changes and Allosteric Modulation Mechanisms
Upon binding of an agonist like this compound to the progesterone receptor, the receptor undergoes a critical conformational change. This transformation is essential for its subsequent actions. The binding event stabilizes a specific three-dimensional structure in the ligand-binding domain, which is crucial for the recruitment of other proteins. While the precise allosteric modulation mechanisms induced by this compound have not been detailed in scientific literature, it is understood that this ligand-induced conformational shift is the initial step in the activation of the receptor.
Receptor Dimerization and Coregulator Recruitment Processes
Following ligand binding and conformational change, steroid receptors typically form dimers. In the case of the progesterone receptor, the this compound-bound receptor would form a homodimer (a complex of two identical receptor molecules). This dimerization is a prerequisite for the complex to bind effectively to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
Once bound to DNA, the receptor dimer serves as a scaffold for the recruitment of a variety of coregulatory proteins. These coregulators, which include coactivators and corepressors, are the ultimate effectors of the hormonal signal. As an agonist at the PR, the this compound-PR complex would recruit coactivators, which facilitate the assembly of the transcriptional machinery and enhance gene expression. Conversely, as an antagonist at the AR, the this compound-AR complex would likely favor the recruitment of corepressors, which inhibit gene transcription. The specific coregulators that interact with the this compound-bound receptors have not been explicitly identified in research findings.
Elucidation of Post-Receptor Signaling Transduction Pathways
The cellular effects of this compound, following its binding to a receptor, are mediated through complex signaling transduction pathways. These can be broadly categorized into genomic and non-genomic mechanisms, which ultimately dictate the physiological response.
Investigation of Genomic Mechanisms of Action
The genomic actions of progestins like this compound are primarily mediated through the classical nuclear progesterone receptors (PRs), which function as ligand-activated transcription factors. nih.gov There are two main isoforms of the progesterone receptor, PR-A and PR-B, which are encoded by the same gene but are transcribed from different promoters. mdpi.com
Upon entering the cell, this compound is expected to bind to the ligand-binding domain of these intracellular receptors. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. nih.gov Once in the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. nih.gov This interaction modulates the transcription of these genes, either activating or repressing their expression, thereby altering protein synthesis and cellular function. nih.gov
Exploration of Non-Genomic Mechanisms of Action
In addition to the classical genomic pathway, steroid hormones, including progestins, can elicit rapid cellular responses through non-genomic mechanisms. These actions are too swift to be explained by gene transcription and protein synthesis and are often initiated at the cell membrane. nih.gov
It is plausible that this compound could also exert effects through such pathways. These non-genomic actions can be mediated by membrane-associated progesterone receptors (mPRs) or by the classical nuclear receptors located outside the nucleus. nih.gov Activation of these receptors can trigger a cascade of intracellular signaling events, including the activation of kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov
The activation of these signaling cascades can lead to a variety of rapid cellular responses, such as changes in intracellular calcium levels and the modulation of ion channel activity. nih.gov These rapid signals can also influence the genomic actions of the steroid by phosphorylating and thereby modifying the activity of nuclear receptors and their co-regulators. nih.gov Specific studies detailing the activation of non-genomic signaling pathways directly by this compound are not currently available in published research.
Enzyme Interactions and Kinetic Inhibition Studies
Modulation of Steroidogenic Enzymes
Steroidogenic enzymes are responsible for the synthesis of steroid hormones. Progestins can sometimes modulate the activity of these enzymes, thereby affecting the levels of endogenous steroids. Key enzymes in this pathway include 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
While specific kinetic inhibition studies (providing data such as IC50 or Ki values) for this compound on these enzymes are not found in the available scientific literature, it is a known mechanism for other synthetic steroids. For example, some progestins can inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.govnih.govfrontiersin.orgmdpi.com Inhibition of this enzyme is a key mechanism for the anti-androgenic effects of some compounds. Detailed kinetic studies would be necessary to determine if this compound has a similar inhibitory profile.
Identification and Characterization of Other Relevant Enzyme Targets
The metabolism of this compound itself is likely carried out by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver. nih.govmdpi.com Interactions with these enzymes can be complex; a compound can be a substrate, an inhibitor, or an inducer of one or more CYP isozymes. nih.govcriver.com
Inhibition of CYP enzymes by a drug can lead to clinically significant drug-drug interactions by slowing the metabolism of other co-administered drugs that are substrates for the same enzyme. nih.gov Conversely, induction of CYP enzymes can accelerate the metabolism of other drugs, potentially reducing their efficacy. While this compound's profile as a substrate, inhibitor, or inducer of specific CYP enzymes has not been detailed in the available literature, this would be a critical aspect of its pharmacological characterization.
Preclinical Pharmacokinetic and Drug Metabolism Dmpk Research of Amadinone Acetate
In Vitro ADME Profiling
In vitro ADME studies are fundamental to early drug discovery and development. bioduro.com They provide critical data on a compound's intrinsic properties, helping to identify potential liabilities and guide the selection of the most promising drug candidates for further development. These assays are performed in various biological systems that model key physiological processes.
The liver is the primary site of drug metabolism in the body. utsouthwestern.edu Therefore, assessing the metabolic stability of amadinone (B1664831) acetate (B1210297) in liver-derived systems is a critical step in predicting its in vivo clearance and oral bioavailability. These assays measure the rate at which the compound is metabolized by hepatic enzymes.
Metabolic stability is typically evaluated using hepatic subcellular fractions, such as microsomes and S9 fractions, or in more complex systems like primary hepatocyte cultures. solvobiotech.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. utsouthwestern.edu The S9 fraction is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nih.govevotec.com Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant cellular environment. utsouthwestern.edunih.gov
In these experiments, amadinone acetate would be incubated with the chosen hepatic system (microsomes, S9, or hepatocytes) over a time course. The concentration of the parent compound is measured at various time points to determine its rate of disappearance. evotec.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. solvobiotech.com
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.61 | 61% |
| 30 | 0.37 | 37% |
| 60 | 0.14 | 14% |
From this illustrative data, the in vitro half-life would be calculated to predict the metabolic fate of this compound.
Cytochrome P450 enzymes are a superfamily of heme-containing proteins that are responsible for the metabolism of a vast number of drugs. researchgate.net Identifying which specific CYP isoforms are involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions (DDIs). nih.govnih.gov If this compound is metabolized by a CYP enzyme that is also responsible for the metabolism of other commonly co-administered drugs, there is a risk of competitive inhibition or induction, which could lead to altered drug exposures and potential toxicity or loss of efficacy.
The primary human CYP enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. nih.gov To identify the specific isoforms responsible for metabolizing this compound, two main approaches are used:
Recombinant Human CYPs: this compound is incubated with individual, recombinantly expressed human CYP isoforms to directly measure which enzymes can metabolize the compound.
Chemical Inhibition: this compound is incubated with human liver microsomes in the presence of known selective inhibitors for each major CYP isoform. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.
Table 2: Illustrative Example of CYP450 Reaction Phenotyping for this compound Metabolism
| CYP Isoform Inhibitor | Concentration of Inhibitor (µM) | This compound Metabolism (% of Control) |
| None (Control) | 0 | 100% |
| Ketoconazole (CYP3A4) | 1 | 25% |
| Quinidine (CYP2D6) | 1 | 95% |
| Ticlopidine (CYP2C19) | 10 | 92% |
| Sulfaphenazole (CYP2C9) | 10 | 98% |
| Furafylline (CYP1A2) | 10 | 96% |
The illustrative data in this table suggests that CYP3A4 is the primary enzyme responsible for the metabolism of this compound.
While CYP enzymes are the most common route of drug metabolism, non-CYP mediated pathways can also play a significant role in a drug's clearance. evotec.comnih.gov These pathways include enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), esterases, and aldehyde oxidases (AO). xenotech.combioivt.com It is important to investigate these pathways, especially if CYP-mediated metabolism is found to be low, to get a complete picture of the drug's metabolic profile.
To assess non-CYP metabolism, this compound would be incubated in systems containing these enzymes, such as the S9 fraction or hepatocytes, with the necessary cofactors. evotec.com For instance, to study glucuronidation by UGTs, uridine (B1682114) diphosphate-glucuronic acid (UDPGA) would be added to the incubation. nih.gov The formation of conjugated metabolites would then be monitored. Understanding these pathways is critical as they can also be sources of drug-drug interactions and inter-individual variability in drug response. nih.gov
Identifying the major metabolites of this compound is a key component of its preclinical evaluation. This information helps to understand the clearance pathways of the parent drug and to determine if any of the metabolites are pharmacologically active or potentially toxic.
This process typically involves incubating this compound with a metabolically competent system, such as human liver microsomes or hepatocytes, for a sufficient period to allow for metabolite formation. nih.gov The resulting mixture is then analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS). nih.gov By comparing the mass spectra of the samples with and without the drug, potential metabolites can be identified based on their mass shifts from the parent compound. Further structural elucidation is then performed using tandem mass spectrometry (MS/MS) to fragment the metabolite ions and determine the site of metabolic modification. nih.gov
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin. youtube.com Only the unbound (free) fraction of the drug is able to distribute into tissues and interact with its pharmacological target. youtube.com Therefore, determining the extent of plasma protein binding is essential for understanding a drug's pharmacokinetics and pharmacodynamics.
The plasma protein binding of this compound is typically determined using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these assays, a known concentration of this compound is added to plasma from various species (including human), and the system is allowed to reach equilibrium. The free concentration of the drug is then separated from the bound concentration and quantified. The result is expressed as the percentage of the drug that is bound to plasma proteins. High plasma protein binding (e.g., >99%) can affect the drug's distribution and clearance.
Table 3: Illustrative Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Unbound Fraction (fu) |
| Human | 98.5% | 0.015 |
| Rat | 97.2% | 0.028 |
| Dog | 99.1% | 0.009 |
| Monkey | 98.8% | 0.012 |
This illustrative data indicates that this compound is highly bound to plasma proteins across different species.
For an orally administered drug to be effective, it must be able to permeate across the intestinal epithelium to reach the systemic circulation. In vitro cell-based models are used to predict the intestinal permeability of a drug candidate. nih.gov The two most common cell lines for this purpose are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.gov
MDCK-MDR1 cells are MDCK cells that have been transfected to overexpress the human multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). evotec.com P-gp is an important efflux transporter that can pump drugs out of cells, thereby reducing their absorption. The MDCK-MDR1 model is specifically used to determine if a compound is a substrate of P-gp. creative-bioarray.comevotec.com
In these assays, the cells are grown on a semi-permeable membrane. The test compound, this compound, is added to either the apical (top) or basolateral (bottom) side of the monolayer, and its appearance on the opposite side is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp). nih.gov A high Papp value generally correlates with good intestinal absorption in vivo. By comparing the permeability in the apical-to-basolateral (A-to-B) direction with the basolateral-to-apical (B-to-A) direction, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 in MDCK-MDR1 cells would indicate that this compound is a substrate for P-gp.
Table 4: Illustrative Caco-2 Permeability of this compound
| Parameter | Value | Classification |
| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High Permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 18.5 | - |
| Efflux Ratio | 1.22 | Not a significant efflux substrate |
This illustrative data suggests that this compound has high permeability and is not a significant substrate of efflux transporters in the Caco-2 model.
In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2, MDCK-MDR1 Cell Models)
Assessment of Efflux Transporter Substrate and Inhibitor Potential
A critical step in preclinical drug development is to determine if a compound interacts with efflux transporters. These transporters are proteins located on cell membranes that actively pump substances, including drugs, out of cells. nih.gov This can significantly impact a drug's absorption, distribution, and elimination. nih.gov Key efflux transporters include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). tandfonline.com
In vitro assays are routinely used to assess these interactions. nih.govtandfonline.com These assays typically involve cell lines that overexpress a specific transporter. tandfonline.com To determine if this compound is a substrate, its transport across a monolayer of these cells would be measured. An efflux ratio, comparing transport in the basal-to-apical direction versus the apical-to-basal direction, would be calculated. A high efflux ratio that is reduced by a known inhibitor of the transporter would suggest that this compound is a substrate.
To evaluate its potential as an inhibitor, this compound would be co-incubated with a known substrate of the transporter. A reduction in the transport of the known substrate in the presence of this compound would indicate inhibitory activity. The concentration at which 50% of the transport is inhibited (IC50) would then be determined.
Illustrative Data Table: Efflux Transporter Interaction Profile The following table is a hypothetical representation of data that would be generated from such studies.
| Transporter | Assay Type | Result | Interpretation |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate Assessment | Efflux Ratio = 8.5 (reduced to 1.2 with Verapamil) | Potential P-gp substrate |
| Inhibitor Assessment | IC50 > 50 µM | Not a significant P-gp inhibitor | |
| BCRP | Substrate Assessment | Efflux Ratio = 1.3 | Not a significant BCRP substrate |
In Silico DMPK Prediction and Computational Modeling
Before or in parallel with laboratory experiments, computational models are employed to predict the DMPK properties of a drug candidate. These in silico methods use the chemical structure of the compound to estimate its behavior, saving time and resources. nih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models for ADME Parameters
QSAR and QSPR models are computational algorithms that correlate the structural features of molecules with their biological activity or physicochemical properties. walshmedicalmedia.com For a compound like this compound, these models would predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. walshmedicalmedia.com These predictions help in the early identification of potential liabilities.
Illustrative Data Table: In Silico ADME Predictions for this compound This table provides hypothetical examples of parameters that would be predicted by QSAR/QSPR models.
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system effects |
| Plasma Protein Binding | >98% | High degree of binding to plasma proteins expected |
| CYP2D6 Inhibition | Low Probability | Unlikely to inhibit this major metabolic enzyme |
| Aqueous Solubility (log S) | -4.5 | Low water solubility expected |
Molecular Docking Simulations with Metabolic Enzymes and Transporter Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target. nih.gov In DMPK, docking simulations are used to visualize and predict how this compound might interact with the active sites of metabolic enzymes (e.g., Cytochrome P450s) and transporter proteins. mdpi.com These simulations can help to identify which enzymes are likely to metabolize the compound and can provide insights into potential drug-drug interactions. mdpi.com The binding energy calculated from these simulations gives an estimate of the affinity of the compound for the protein.
Development and Application of Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a sophisticated simulation technique that uses a mathematical model of the body to predict the ADME of a drug. wikipedia.org These models consist of compartments representing different organs and tissues, connected by blood flow. wikipedia.orgnih.gov By integrating in vitro data (like metabolic rates and protein binding) and in silico predictions with physiological parameters, a PBPK model can simulate the concentration-time profile of this compound in various organs and in the blood. nih.gov This allows for the prediction of human pharmacokinetics from preclinical data and can help in designing clinical studies. frontiersin.org
In Vivo Preclinical Pharmacokinetic and Biodistribution Studies
In vivo studies in animals are essential to understand how a drug behaves in a whole organism. walshmedicalmedia.com These studies provide crucial data that cannot be obtained from in vitro or in silico models alone. eurekaselect.com
Investigation of Absorption and Distribution Profiles in Appropriate Animal Models
To investigate the absorption and distribution of this compound, the compound would be administered to a relevant animal species (e.g., rats or dogs). nih.gov Blood samples would be collected at various time points to determine the plasma concentration-time profile. From this data, key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) would be calculated.
Biodistribution studies, often using a radiolabeled version of the compound, would be conducted to determine the extent to which this compound and its metabolites distribute into different tissues and organs. appliedstemcell.com This information is vital for identifying potential sites of accumulation and off-target effects. nih.gov
Illustrative Data Table: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) The following table is a hypothetical representation of data from an in vivo pharmacokinetic study.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 450 ± 85 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (ng·h/mL) | 3200 ± 550 |
| t1/2 (h) | 6.8 ± 1.2 |
| Bioavailability (%) | 75 |
Characterization of Excretion Pathways and Mass Balance Assessment
The determination of excretion pathways and conducting mass balance studies are crucial steps in preclinical drug development to understand how a compound and its metabolites are eliminated from the body. For synthetic progestins, these studies typically involve the use of radiolabeled compounds to track the administered dose.
While specific mass balance data for this compound in preclinical species is not available in the public domain, studies on the structurally similar progestin, Chlormadinone (B195047) Acetate (CMA), provide valuable insights into the likely excretion profile. In various animal models, including rats, rabbits, and dogs, CMA undergoes metabolism leading to the formation of numerous unconjugated and conjugated metabolites. These metabolites, along with the parent compound, are then excreted through both renal and fecal routes. nih.gov
A study in human volunteers receiving a single oral dose of radiolabeled CMA demonstrated that the primary routes of elimination are via urine and feces in nearly equal proportions. The mean total recovery of the administered radioactive dose was approximately 87.3%, with about 45% recovered in the urine and 42% in the feces. nih.gov This balanced excretion profile via both renal and hepatobiliary pathways is a common characteristic among many progestins. It is anticipated that this compound would follow a similar pattern of elimination in preclinical animal models, with both urine and feces being significant routes of excretion.
Table 1: Representative Excretion Profile of a Structurally Similar Progestin (Chlormadinone Acetate) in Humans
| Excretion Route | Percentage of Recovered Dose |
| Urine | ~45% |
| Feces | ~42% |
| Total Recovery | ~87.3% |
Data is based on a human study with Chlormadinone Acetate and is presented as a surrogate for this compound due to the lack of specific preclinical data. nih.gov
Detailed Biodistribution Analysis in Preclinical Animal Models
Biodistribution studies are essential to understand the extent to which a drug distributes into various tissues and organs throughout the body. For synthetic progestins like this compound, which are lipophilic in nature, a wide distribution into tissues is expected.
Specific quantitative biodistribution data for this compound in preclinical animal models such as rats and dogs is not publicly available. However, based on the known properties of similar progestins, including Chlormadinone Acetate (CMA), it is predicted that this compound would distribute extensively into various tissues, particularly those with high fat content and tissues expressing progesterone (B1679170) receptors.
General information on CMA indicates that it is highly lipophilic and is taken up and accumulated in fat and some female reproductive tissues. wikipedia.org This is a typical characteristic of steroid hormones and their synthetic analogues. The distribution to reproductive tissues such as the uterus, ovaries, and mammary glands is consistent with their mechanism of action via progesterone receptors located in these tissues.
For a more detailed, albeit illustrative, understanding, we can look at biodistribution studies of other therapeutic agents in preclinical models. For instance, studies with other compounds in rats have shown varied distribution patterns, with some drugs concentrating in metabolic organs like the liver and kidneys, while others may show significant penetration into specific target tissues. A study on a novel anti-inflammatory and analgesic candidate in rats and dogs showed wide distribution in most tissues except the brain, with the highest concentrations found in the gastrointestinal tract, liver, and spleen. mdpi.com While not directly comparable, this highlights the type of detailed tissue distribution data that would be generated for this compound in preclinical studies.
Table 2: Anticipated Tissue Distribution Profile of this compound in Preclinical Animal Models (Illustrative)
| Tissue/Organ | Expected Concentration Level | Rationale |
| Fat/Adipose Tissue | High | High lipophilicity of progestins leads to accumulation in fatty tissues. wikipedia.org |
| Reproductive Organs (Uterus, Ovaries) | High | Target tissues with high expression of progesterone receptors. |
| Mammary Glands | High | Target tissue for progestogenic action. |
| Liver | Moderate to High | Primary site of steroid metabolism. |
| Kidneys | Moderate | Involved in the excretion of metabolites. |
| Brain | Low | The blood-brain barrier typically limits the entry of many drugs. |
| Plasma/Blood | Variable | Represents the central compartment for distribution and elimination. |
This table is illustrative and based on the general properties of synthetic progestins and not on specific experimental data for this compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating this compound from complex matrices and for its quantification. The choice of technique depends on the specific research question, whether it is for precise quantification, analysis of volatile forms, or rapid screening.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of synthetic steroids. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.
Method Development: A typical RP-HPLC method for a progestin like this compound would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. researchgate.netresearchgate.netjyoungpharm.org The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. rsc.org Detection is commonly performed using a UV detector, as the steroidal structure of this compound would exhibit UV absorbance. researchgate.net
Validation: Method validation is crucial to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, a validated HPLC method for this compound would demonstrate specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A linear relationship between the concentration of this compound and the detector response over a defined range. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. jyoungpharm.org
Precision: The degree of scatter between a series of measurements, evaluated at both intra-day and inter-day levels. rsc.org
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net
Table 1: Representative HPLC Parameters for Progestin Analysis
| Parameter | Typical Conditions for Progestin Analysis |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and/or Methanol with Water or Buffer researchgate.netjyoungpharm.org |
| Elution | Isocratic or Gradient rsc.org |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at a specific wavelength (e.g., 240-254 nm) researchgate.netresearchgate.net |
| Injection Volume | 10-20 µL jyoungpharm.org |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since steroids like this compound are generally not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.govoup.com
Derivatization: The most common derivatization method for steroids is silylation, which converts polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. nih.gov This process is essential for preventing compound degradation in the high-temperature environment of the GC injector and column.
GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectral data for structural confirmation. nih.govnih.gov The analysis of anabolic steroids by GC/MS with selected ion monitoring is a well-established method in doping control and can be adapted for this compound. nih.gov
Table 2: Illustrative GC-MS Conditions for Steroid Analysis
| Parameter | Typical Conditions for Steroid Analysis |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-1) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-300 °C |
| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) |
| Derivatization | Silylation (e.g., with MSTFA or BSTFA) nih.gov |
| Detection | Mass Spectrometry (Electron Ionization - EI) nih.gov |
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Metabolite Screening
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative analysis of compounds and for screening potential metabolites. nih.govnih.gov It is particularly useful for monitoring reaction progress and for preliminary identification of components in a mixture.
Methodology: For this compound, a silica (B1680970) gel TLC plate would serve as the stationary phase. researchgate.net The mobile phase, or developing solvent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or acetone), the ratio of which can be adjusted to achieve optimal separation. nih.gov Visualization of the separated spots can be achieved under UV light or by using a staining reagent that reacts with the steroid nucleus. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. researchgate.net
TLC is also a valuable tool for metabolite screening in biological samples. By comparing the chromatograms of a control sample and a sample containing this compound that has undergone metabolic conversion, new spots corresponding to metabolites can be identified. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Characterization and Detection
Spectroscopic and spectrometric techniques are indispensable for elucidating the chemical structure of this compound and for its sensitive detection at trace levels.
Mass Spectrometry (MS) for Structure Elucidation and Trace Quantification
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive and specific method for the analysis of steroids.
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which allows for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, generating a characteristic fragmentation pattern that can be used to elucidate the structure of the molecule and its metabolites. nih.gov The fragmentation pathways of steroids are often well-characterized, aiding in the identification of unknown but related compounds.
Trace Quantification: LC-MS/MS is the gold standard for the quantification of steroids in biological matrices at very low concentrations (pg/mL levels). nih.govnih.gov By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the mass spectrometer can be set to detect only specific ions corresponding to this compound, providing excellent selectivity and sensitivity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound.
1D and 2D NMR Techniques:
¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of a related progestin, progesterone, shows characteristic signals for the methyl and steroidal protons. chemicalbook.com
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms provide information about their functional groups. lookchem.com
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy) shows which protons are coupled to each other. lookchem.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov
A complete set of NMR data would allow for the definitive assignment of all proton and carbon signals in the this compound molecule, confirming its structure. lookchem.com
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. This compound, like other steroid hormones with a conjugated ketone system within its A-ring, exhibits characteristic absorbance in the UV region, making this method suitable for its concentration determination.
The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be calculated from the linear regression equation of the calibration curve.
A suitable solvent, such as methanol or ethanol, would be chosen for its transparency in the analytical wavelength range and its ability to fully solubilize this compound. The method's validation would include assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. For instance, a typical linearity range for similar steroid acetates is between 1 and 100 µg/mL. nih.gov
Table 1: Representative Calibration Data for this compound Concentration Determination by UV-Vis Spectroscopy
| Concentration (µg/mL) | Absorbance at λmax (e.g., 284 nm) |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.220 |
| 60 | 1.830 |
Note: The data in this table is representative and intended for illustrative purposes, based on typical results for similar compounds.
Immunoassays and Biosensor Technologies
The investigation of this compound's biological activity, particularly its interaction with steroid hormone receptors, necessitates the use of highly specific and sensitive techniques like immunoassays and biosensor technologies.
Development of Ligand Binding Assays for Receptor Interaction Studies
Ligand binding assays are essential for characterizing the interaction of this compound with its primary targets, the progesterone receptor (PR) and the androgen receptor (AR). This compound is known to be a progesterone receptor agonist. researchgate.net Competitive binding assays are a common format used to determine the binding affinity of a compound for a receptor.
In a typical competitive binding assay for the progesterone receptor, a radiolabeled or fluorescently-labeled progestin (the tracer) is incubated with a source of the receptor, such as cell lysates or purified receptor protein. biologists.com The binding of the tracer to the receptor is then competed by adding increasing concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the tracer is known as the IC50 value. This value can be used to calculate the binding affinity (Ki) of this compound for the receptor.
The development of such an assay involves several key steps:
Receptor Source: Utilizing cells engineered to express high levels of the human progesterone or androgen receptor. researchgate.net
Tracer Selection: Choosing a high-affinity labeled ligand for the target receptor, such as [3H]-progesterone for the PR. biologists.com
Assay Optimization: Determining optimal incubation times, temperatures, and buffer compositions to achieve a stable and reproducible signal.
Data Analysis: Plotting the percentage of tracer binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve from which the IC50 can be derived.
Commercially available kits, such as the PolarScreen™ Progesterone Receptor Competitor Assay Kit, provide a standardized platform for performing these types of studies. nih.gov These kits often use fluorescence polarization (FP) as the detection method, where the binding of a small fluorescent ligand to a larger receptor protein results in a change in the polarization of the emitted light.
Table 2: Illustrative Data from a Competitive Ligand Binding Assay for this compound with the Progesterone Receptor
| This compound Concentration (nM) | % Inhibition of Tracer Binding |
|---|---|
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 100 | 85 |
Note: This data is hypothetical and serves to illustrate the expected outcome of a competitive binding experiment.
Application of Biosensor-Based Approaches for Real-time Binding Kinetics
Biosensor technologies offer a significant advantage over traditional endpoint assays by enabling the real-time, label-free analysis of molecular interactions. This allows for the determination of not only binding affinity but also the kinetic parameters of association (kon) and dissociation (koff).
Surface Plasmon Resonance (SPR) is a powerful biosensor technology for studying receptor-ligand interactions. In a typical SPR experiment, the receptor protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase corresponds to the association rate, and the rate of signal decrease during a subsequent buffer flow corresponds to the dissociation rate.
Quartz Crystal Microbalance (QCM) is another mass-sensitive biosensor technique that can be employed. nih.gov In a QCM-based assay, the receptor is immobilized on a quartz crystal oscillator. The binding of this compound to the receptor increases the mass on the crystal's surface, leading to a decrease in its resonant frequency. This frequency change is directly proportional to the bound mass, allowing for the real-time monitoring of the binding event. ptglab.com
These biosensor approaches provide a detailed understanding of the dynamics of the this compound-receptor interaction, which is crucial for structure-activity relationship (SAR) studies and for understanding its mechanism of action at the molecular level. The kinetic data obtained can be used to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Table 3: Representative Kinetic and Affinity Data for this compound Interaction with a Receptor using a Biosensor
| Parameter | Value |
|---|---|
| Association Rate Constant (kon) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate Constant (koff) (s⁻¹) | 3.0 x 10⁻⁴ |
Note: The values in this table are representative for a steroid-receptor interaction and are for illustrative purposes only.
Research Findings and Academic Significance
Summary of Key Research Studies
Research on amadinone acetate and related compounds has helped to delineate the structural requirements for progestogenic and antiandrogenic activity. Studies on 19-norprogesterone (B1209251) derivatives have shown that modifications at various positions of the steroid nucleus can significantly alter receptor binding and biological activity. frontiersin.org
Role in Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable tool in structure-activity relationship studies. By comparing its activity to that of other progestins with different structural features, researchers can deduce the importance of specific chemical moieties for receptor interaction and subsequent biological response.
Conclusion
Amadinone (B1664831) acetate (B1210297) remains a noteworthy compound in the field of steroidal chemistry and pharmacology. Although it never entered clinical practice, its study provides valuable knowledge for the ongoing development of new and improved hormonal therapies. The exploration of such unmarketed compounds underscores the importance of fundamental research in advancing medicinal chemistry.
Future Directions and Emerging Research Avenues for Amadinone Acetate
Deeper Exploration of Structure-Activity Relationships for Enhanced Molecular Selectivity
The clinical utility of synthetic steroids is often dictated by their selectivity for the target receptor and their corresponding side-effect profile, which arises from off-target interactions with other steroid receptors (e.g., androgen, glucocorticoid, and mineralocorticoid receptors). While amadinone (B1664831) acetate (B1210297) possesses a specific progestogenic profile, future research will focus on refining its structure to achieve even greater molecular selectivity.
The exploration of structure-activity relationships (SAR) is fundamental to this endeavor. Research into other progestins has shown that minor chemical modifications can dramatically alter receptor binding and activity. For instance, modifications at the C-17 position of the steroid skeleton are known to be critical in determining whether a compound acts as a progesterone (B1679170) receptor agonist or antagonist. tandfonline.com The development of non-steroidal progestins has also revealed entirely new chemical scaffolds (pharmacophores) that can selectively activate the progesterone receptor, demonstrating tissue-specific effects that differ from traditional steroidal compounds. eurekalert.org
Future SAR studies on amadinone acetate could involve:
Targeted substitutions: Introducing different chemical groups at various positions on the steroid core to probe interactions within the progesterone receptor's ligand-binding pocket.
Conformational locking: Designing analogues with restricted flexibility to favor a binding conformation that is highly specific for the progesterone receptor.
Computational modeling: Utilizing advanced in silico docking simulations to predict how structural changes will affect binding affinity and selectivity before undertaking complex chemical synthesis.
The goal is to create analogues of this compound with a highly desirable bioactivity profile, maximizing on-target efficacy while minimizing cross-reactivity with other receptors.
Table 1: Strategies for Enhancing Molecular Selectivity through SAR
| SAR Strategy | Rationale | Potential Outcome for this compound Analogues |
|---|---|---|
| Modification of C-17 Substituents | This position is crucial for determining agonist vs. antagonist activity and influencing binding affinity. tandfonline.com | Development of analogues with fine-tuned progestogenic activity or even selective progesterone receptor modulator (SPRM) characteristics. |
| Introduction of Halogen Atoms | Halogens can alter electronic properties and create specific interactions within the binding pocket, enhancing selectivity. nih.gov | Increased binding affinity and selectivity for the progesterone receptor over androgen or glucocorticoid receptors. |
| Exploration of Novel Scaffolds | Non-steroidal backbones can offer unique tissue-selective effects not seen with traditional steroid structures. eurekalert.org | Discovery of novel amadinone-related compounds with protective effects in some tissues while avoiding proliferative signals in others. |
Investigation of Novel Molecular Targets Beyond Classical Steroid Receptors
Recent research has revealed that the biological effects of progestins are not mediated solely by classical nuclear progesterone receptors (PRA and PRB). A host of non-classical or "off-target" molecular interactions are now recognized, opening up new avenues for understanding the full biological impact of compounds like this compound. mdpi.comresearchgate.net
Emerging evidence points to several novel targets for progestins:
Membrane Progesterone Receptors (mPRs): These receptors are distinct from the nuclear PRs and mediate rapid, non-genomic signaling events within the cell. mdpi.com
Progesterone Receptor Membrane Component 1 (PGRMC1): This protein is implicated in a wide range of cellular processes, including cell proliferation, resistance to apoptosis, and steroid metabolism. mdpi.com Progestin interaction with PGRMC1 could influence cancer cell survival and response to therapy.
Mitochondrial Permeability Transition Pore (MPTP): Some progestins can modulate the opening of the MPTP, a critical regulator of mitochondrial-dependent apoptosis. researchgate.net This suggests a direct role in controlling cell death pathways.
Drug Efflux Pumps: Progestins have been shown to interact with transporters associated with multidrug resistance (MDR), such as P-glycoprotein (P-gp), potentially acting as chemosensitizers in cancer treatment. mdpi.comresearchgate.net
Future studies should investigate whether this compound interacts with these targets. Such findings could explain additional biological activities and suggest new therapeutic applications, for instance, in oncology, where modulating drug resistance or apoptosis is a key strategy. mdpi.com
Table 2: Potential Novel Molecular Targets for this compound
| Molecular Target | Potential Biological Effect of Interaction | Research Implication |
|---|---|---|
| Membrane Progesterone Receptors (mPRs) | Rapid, non-genomic signaling; modulation of kinase cascades. mdpi.com | Uncovering rapid cellular responses to this compound independent of gene transcription. |
| PGRMC1 | Regulation of cell survival, proliferation, and drug resistance. mdpi.com | Investigating a potential role for this compound in modulating cancer cell biology. |
| Mitochondrial Permeability Transition Pore (MPTP) | Induction or inhibition of mitochondrial-dependent apoptosis. researchgate.net | Exploring pro- or anti-apoptotic effects in different cell types. |
| P-glycoprotein (P-gp) | Inhibition of drug efflux, leading to increased intracellular concentration of other drugs. researchgate.net | Evaluating this compound as a potential chemosensitizing agent in cancer therapy. |
| TGF-β and Wnt Signaling Pathways | Modulation of key pathways involved in cell growth, differentiation, and fibrosis. mdpi.com | Assessing effects on cellular processes beyond classical hormonal actions. |
Development of Advanced Preclinical Research Models for Mechanistic Studies
To accurately probe the nuanced mechanisms of action of this compound, researchers must move beyond traditional two-dimensional cell cultures. The development and use of more sophisticated preclinical models that better recapitulate human physiology and disease are critical.
Current limitations of simple cell lines are being addressed by emerging model systems:
Patient-Derived Xenografts (PDXs): These models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. PDX models maintain the genetic and histological characteristics of the original tumor, providing a more accurate platform for testing therapeutic responses. nih.gov
3D Organoid Cultures: Grown from stem cells or patient tissues, organoids self-organize into three-dimensional structures that mimic the architecture and function of an organ. Uterine or tumor organoids would allow for the study of this compound in a more physiologically relevant context.
Humanized Mouse Models: These are mice engrafted with a functional human immune system, allowing for the study of interactions between hormonal agents and immune cells, a critical aspect of many diseases, including cancer and endometriosis.
Specialized Cell Lines: The creation of new, well-characterized cell lines from diverse patient tumors is essential for capturing the heterogeneity of human disease and studying specific genetic contexts, such as mutations in key signaling pathways. mdpi.com
Using these advanced models, researchers can investigate how this compound affects complex processes like tissue invasion, angiogenesis, and immune cell infiltration, providing deeper mechanistic insights that are not possible with conventional methods. nih.govmdpi.com
Table 3: Comparison of Preclinical Research Models
| Model Type | Advantages | Limitations | Relevance for this compound Research |
|---|---|---|---|
| 2D Cell Culture | High-throughput, low cost, genetically manipulable. | Lacks tissue architecture and microenvironment. | Initial screening, basic mechanistic studies. |
| 3D Organoids | Physiologically relevant architecture, captures cell-cell interactions. | More complex to culture, less scalable than 2D. | Studying effects on tissue-specific differentiation and function. |
| Patient-Derived Xenografts (PDX) | Preserves original tumor heterogeneity and microenvironment. nih.gov | Costly, time-consuming, requires immunodeficient mice. | Evaluating efficacy in a model that reflects patient-specific tumor biology. |
| Humanized Mouse Models | Allows for the study of interactions with a human immune system. | Technically complex, variable engraftment success. | Investigating immunomodulatory effects of this compound. |
Potential for this compound and its Analogues as Chemical Probes in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system. By modifying the structure of this compound, it can be transformed into a powerful tool for biological research. Analogues can be synthesized to carry specific tags or reactive groups, enabling a variety of applications. nih.gov
Potential modifications and their uses include:
Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) to this compound would allow researchers to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.
Photoaffinity Labeling: Incorporating a photoreactive group allows the analogue to bind to its target receptor and then, upon exposure to UV light, form a permanent, covalent bond. nih.gov This technique is invaluable for irreversibly labeling receptors and identifying their binding partners.
Radiolabeling: Replacing an atom in the molecule with a radioactive isotope (e.g., Tritium or Fluorine-18) creates a radioligand. nih.gov These are used in binding assays to quantify receptor levels and can be developed into imaging agents for techniques like Positron Emission Tomography (PET) to visualize receptor-positive tissues non-invasively in vivo. nih.govacs.org
Biotinylation: Adding a biotin (B1667282) tag allows for the "pull-down" of the this compound-receptor complex from cell lysates, enabling the identification of associated proteins and a deeper understanding of the receptor's protein interaction network.
Developing such probes from the this compound scaffold would provide invaluable reagents to the scientific community for dissecting the molecular pharmacology of progesterone receptor signaling. acs.org
Table 4: this compound-Based Chemical Probes and Their Applications
| Probe Type | Modification | Primary Application |
|---|---|---|
| Microscopy Probe | Covalent attachment of a fluorophore (e.g., Fluorescein, Rhodamine). | Real-time visualization of probe distribution in living cells. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., aryl azide). nih.gov | Covalent labeling and identification of binding proteins. |
| Radioligand | Isotopic substitution (e.g., ³H, ¹⁸F). nih.gov | Quantitative receptor binding assays and in vivo PET imaging. |
| Affinity Probe | Attachment of a high-affinity tag (e.g., Biotin). | Isolation and purification of receptor-protein complexes for proteomic analysis. |
Re-evaluation of this compound's Fundamental Biological Activities in Emerging Academic Contexts
The classical view of progestins centers on their role in the female reproductive system. However, emerging research is broadening this perspective, uncovering functions in immunology, neurobiology, and cancer biology that were previously underappreciated. mdpi.comresearchgate.net It is therefore crucial to re-evaluate this compound's fundamental activities within these new contexts.
Key areas for re-evaluation include:
Immunomodulatory Effects: Progesterone is known to have immunosuppressive and anti-inflammatory properties. mdpi.com A systematic investigation of this compound's effects on various immune cell types (e.g., T-cells, macrophages, neutrophils) could uncover potential applications in autoimmune diseases or other inflammatory conditions.
Neuroactivity and Neuroprotection: Natural progesterone and some of its metabolites are potent neurosteroids with protective effects against ischemic brain injury and other neurological damage. researchgate.net It is plausible that this compound or its metabolites could also possess neuroactive properties, a possibility that warrants investigation.
Metabolic Regulation: Steroid hormones are key regulators of metabolism. Research could explore how this compound influences metabolic pathways, such as glucose uptake and lipid metabolism, in various tissues. This could be particularly relevant in the context of hormone-sensitive cancers that exhibit altered metabolism.
By revisiting the basic biology of this compound with modern tools and a broader perspective, researchers may uncover novel functions that could lead to new scientific insights and therapeutic hypotheses.
Q & A
Q. What are the standard methods for synthesizing and characterizing Amadinone acetate in preclinical studies?
- Methodological Guidance : Synthesis typically involves acetylation of the parent compound (e.g., Amadinone) using acetic anhydride under controlled conditions. Characterization requires HPLC for purity assessment (>98%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation . For reproducibility, follow protocols from peer-reviewed journals (e.g., Journal of Steroid Biochemistry) and validate against reference standards from authoritative databases like PubChem or NIST .
Q. How do researchers select appropriate in vitro and in vivo models to study this compound’s progestogenic activity?
- Experimental Design :
- In vitro: Use progesterone receptor (PR) binding assays (e.g., competitive radioligand assays) with human PR isoforms (PR-A/PR-B). Include positive controls (e.g., progesterone) and negative controls (solvent-only) .
- In vivo: Rodent models (e.g., McPhail test for endometrial transformation) require standardized dosing (0.1–1.0 mg/kg) and hormone-primed subjects. Ensure compliance with ethical guidelines (e.g., ARRIVE 2.0) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Key Methods : LC-MS/MS is preferred for plasma/serum analysis due to high sensitivity (LOQ: 0.1 ng/mL). Validate assays for specificity, matrix effects, and recovery rates (85–115%). Cross-validate with ELISA if antibodies are available .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across species be resolved?
- Data Contradiction Analysis :
Compare interspecies metabolic pathways using liver microsome assays (human vs. rodent CYP450 isoforms) .
Evaluate protein binding differences via equilibrium dialysis (e.g., albumin/sex hormone-binding globulin affinity) .
Use physiologically based pharmacokinetic (PBPK) modeling to simulate species-specific absorption/elimination .
Q. What experimental strategies optimize this compound’s stability in long-term studies?
- Stability Protocol :
- Store lyophilized forms at -80°C with desiccants (≤5% moisture).
- For aqueous solutions, use pH 6.5–7.5 buffers (e.g., phosphate) and antioxidants (0.01% BHT). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How do researchers address discrepancies in receptor selectivity profiles between this compound and related progestins?
- Mechanistic Approach :
- Perform in silico docking studies (e.g., AutoDock Vina) to compare binding affinities at PR, glucocorticoid receptor (GR), and androgen receptor (AR).
- Validate with reporter gene assays (e.g., PR-B luciferase in HEK293 cells) .
Q. What statistical frameworks are recommended for dose-response studies of this compound in heterogeneous populations?
- Advanced Analysis :
- Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
- Apply Bayesian hierarchical models for small sample sizes or sparse data .
Methodological Best Practices
Q. How should researchers design a robust preclinical toxicology study for this compound?
- Study Design Checklist :
- Duration : 28-day repeat-dose in rodents (OECD 407).
- Endpoints : Histopathology (uterus, liver), hematology, and hormonal panels (LH, FSH).
- Controls : Vehicle and positive controls (e.g., known hepatotoxicants) .
Q. What criteria determine the validity of mechanistic hypotheses about this compound’s off-target effects?
- Validation Workflow :
Hypothesis Generation : Transcriptomic profiling (RNA-seq) of treated tissues.
Experimental Testing : CRISPR/Cas9 knockout of candidate pathways (e.g., NF-κB).
Clinical Relevance : Cross-reference with adverse event databases (FAERS, WHO VigiBase) .
Data Reporting and Publication Standards
Q. How can researchers ensure reproducibility when publishing this compound studies?
- FAIR Data Principles :
- Metadata : Document synthesis batches, storage conditions, and instrument calibration logs.
- Code Sharing : Deposit analysis scripts (e.g., R/Python) in repositories like Zenodo.
- Peer Review : Use structured abstracts (PICOT framework: Population, Intervention, Comparison, Outcome, Time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
